2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine

Descripción general

Descripción

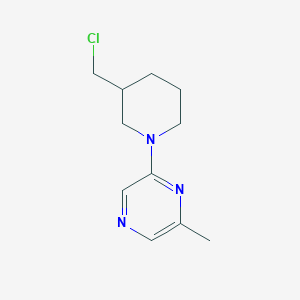

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine is a heterocyclic compound that features both piperidine and pyrazine rings. The presence of these rings makes it a valuable compound in various fields, including medicinal chemistry and organic synthesis. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine typically involves the reaction of 3-(chloromethyl)piperidine with 6-methylpyrazine. This reaction can be carried out under various conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the scalability of the production process, making it feasible to produce large quantities of the compound for commercial use.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyrazine ring.

Major Products

Nucleophilic substitution: The major products are substituted piperidine derivatives.

Oxidation: The major products include hydroxylated or carbonylated derivatives.

Reduction: The major products are dihydropyrazine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of pyrazine derivatives, including 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine, as promising anticancer agents. The following points summarize key findings:

- Mechanism of Action : Compounds with pyrazine structures have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against human leukemia and breast cancer cells, with IC50 values indicating significant potency .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrazine ring can enhance biological activity. Research indicates that modifications to the piperidine moiety can influence the compound's efficacy against cancer cells, suggesting a need for further exploration of SAR to optimize therapeutic potential .

- Case Studies : A study involving pyrazoline hybrids showed that certain derivatives exhibited selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 0.21 nM to 4.38 μM . This suggests that similar modifications in this compound could yield compounds with enhanced anticancer properties.

Antifungal Applications

Beyond its anticancer potential, this compound has been investigated for antifungal applications:

- Activity Against Resistant Strains : The compound has shown promise against Candida auris, a multidrug-resistant fungal pathogen. Novel derivatives linked with piperidine structures have been synthesized and tested for antifungal activity, demonstrating significant effectiveness with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL .

- Mechanism of Action : Similar compounds induce apoptotic cell death and disrupt fungal cell membranes, which are critical mechanisms in combating infections caused by resistant strains . This highlights the potential of this compound as a scaffold for developing new antifungal agents.

Summary Table of Applications

| Application Type | Target Organisms/Cells | Key Findings |

|---|---|---|

| Anticancer | MCF-7, HepG2 | IC50 values from 0.21 nM to 4.38 μM; induces apoptosis and cell cycle arrest |

| Antifungal | Candida auris | MIC values from 0.24 to 0.97 μg/mL; disrupts cell membranes and induces apoptosis |

Mecanismo De Acción

The mechanism of action of 2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to a biological response.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-(Chloromethyl)piperidin-1-yl)-pyrazine: Lacks the methyl group on the pyrazine ring, which may affect its reactivity and biological activity.

2-(3-(Chloromethyl)piperidin-1-yl)-6-ethylpyrazine: Contains an ethyl group instead of a methyl group, which can influence its chemical properties and interactions with biological targets.

2-(3-(Chloromethyl)piperidin-1-yl)-6-phenylpyrazine: The presence of a phenyl group introduces additional steric and electronic effects, potentially altering its reactivity and biological activity.

Uniqueness

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine is unique due to the presence of both piperidine and pyrazine rings, along with a chloromethyl group. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Actividad Biológica

2-(3-(Chloromethyl)piperidin-1-yl)-6-methylpyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both the piperidine and pyrazine rings, along with a chloromethyl substituent, allows this compound to interact with various biological targets, making it a versatile candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆ClN₃. Its structure can be described as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyrazine Ring : A six-membered aromatic ring with two nitrogen atoms at opposite positions.

- Chloromethyl Group : A functional group that enhances reactivity and allows for further chemical modifications.

This combination of structural elements contributes to its biological activity, particularly in the context of enzyme inhibition and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloromethyl group enables nucleophilic substitution reactions, facilitating the formation of new compounds with enhanced biological properties. The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate interaction and subsequent catalysis. Alternatively, it may mimic natural ligands, activating receptors and triggering biological responses.

Medicinal Chemistry

Research indicates that this compound has potential applications in treating neurological disorders, given its ability to modulate neurotransmitter systems. The compound has been explored in various studies for its antidepressant and anxiolytic properties .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. While specific data on this compound is limited, related pyrazine derivatives have shown moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For instance, certain analogs exhibited IC50 values below 10 µM, indicating significant anti-cancer activity .

Table: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |

| Compound 12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |

| Compound 12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example, the presence of halogen substituents on aromatic rings has been shown to influence cytotoxicity positively . Investigating these relationships further could lead to the development of more potent derivatives.

Propiedades

IUPAC Name |

2-[3-(chloromethyl)piperidin-1-yl]-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-9-6-13-7-11(14-9)15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVYKEHYUMEUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCC(C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640311 | |

| Record name | 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937795-92-1 | |

| Record name | 2-[3-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.